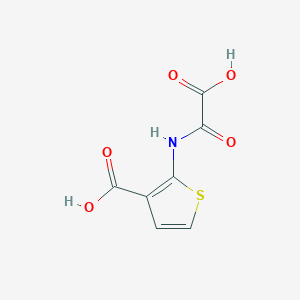![molecular formula C8H13NO B13967908 5-Oxa-10-azatricyclo[7.1.0.0~4,6~]decane CAS No. 880490-15-3](/img/structure/B13967908.png)
5-Oxa-10-azatricyclo[7.1.0.0~4,6~]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-OXA-10-AZATRICYCLO[7.1.0.04,6]DECANE is a tricyclic compound with a unique structure that includes an oxygen and nitrogen atom within its ring system. This compound is known for its rigid and stable framework, making it an interesting subject for various chemical and biological studies .
Métodos De Preparación
The synthesis of 5-OXA-10-AZATRICYCLO[7.1.0.04,6]DECANE involves several steps. One common method starts with the preparation of a key intermediate, which is then subjected to a series of reactions to form the final tricyclic structure. The synthetic route typically involves:
Formation of the Intermediate: This step often involves the use of endo-carbic anhydride, which undergoes a series of reactions to form a chiral, N-Boc-protected ketone.
Cyclization: The intermediate is then cyclized under specific conditions to form the tricyclic structure.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
5-OXA-10-AZATRICYCLO[7.1.0.04,6]DECANE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom, using reagents like alkyl halides or acyl chlorides.
Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed to form different products
Aplicaciones Científicas De Investigación
5-OXA-10-AZATRICYCLO[7.1.0.04,6]DECANE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound’s rigid structure makes it useful in studying protein-ligand interactions and enzyme mechanisms.
Industry: The compound is used in the development of new materials with unique properties
Mecanismo De Acción
The mechanism of action of 5-OXA-10-AZATRICYCLO[7.1.0.04,6]DECANE involves its interaction with specific molecular targets. The compound’s rigid structure allows it to fit into specific binding sites on proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in the biochemical pathways and physiological processes within the cell .
Comparación Con Compuestos Similares
5-OXA-10-AZATRICYCLO[7.1.0.04,6]DECANE can be compared with other similar tricyclic compounds:
10-OXA-4-AZATRICYCLO[5.2.1.02,6]DECANE-3,5-DIONE: This compound has a similar tricyclic structure but includes a dione group, which gives it different chemical properties and reactivity.
4-AZATRICYCLO[5.2.1.02,6]DECANE: This compound lacks the oxygen atom present in 5-OXA-10-AZATRICYCLO[7.1.0.04,6]DECANE, resulting in different chemical behavior and applications
Propiedades
Número CAS |
880490-15-3 |
|---|---|
Fórmula molecular |
C8H13NO |
Peso molecular |
139.19 g/mol |
Nombre IUPAC |
5-oxa-10-azatricyclo[7.1.0.04,6]decane |
InChI |
InChI=1S/C8H13NO/c1-3-7-8(10-7)4-2-6-5(1)9-6/h5-9H,1-4H2 |
Clave InChI |
HGVRFKHUUQICIG-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C(O2)CCC3C1N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzamide, 2,4-dichloro-N-[1-[[[3-[[(4-fluorophenyl)sulfonyl]amino]-4-methoxyphenyl]amino]carbonyl]-3-methylbutyl]-](/img/structure/B13967837.png)

![2-(8-(Chloromethyl)-2-azaspiro[4.5]decan-2-yl)ethanamine](/img/structure/B13967849.png)
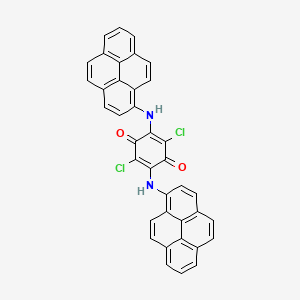
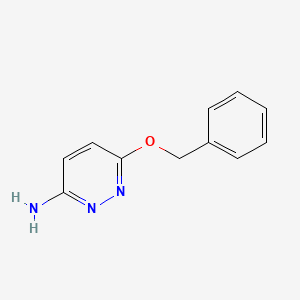
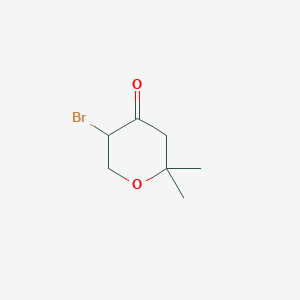
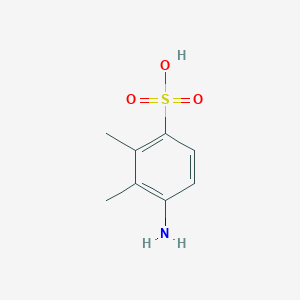
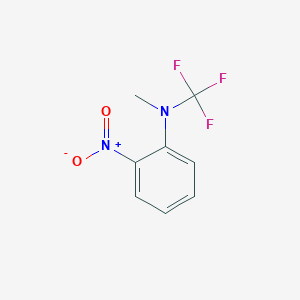
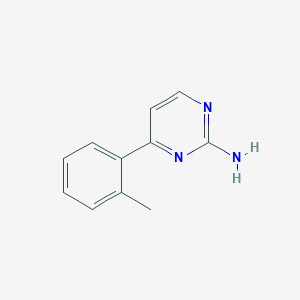
![6,7-Dihydro-5H-pyrano[2,3-D]pyrimidine-2-carbaldehyde](/img/structure/B13967900.png)


